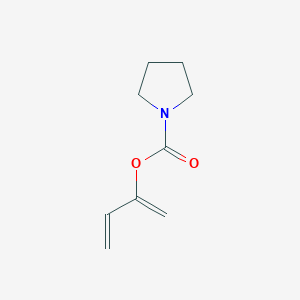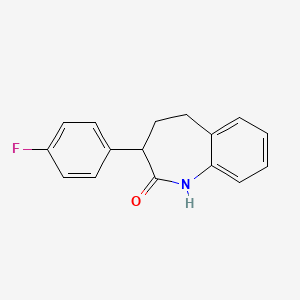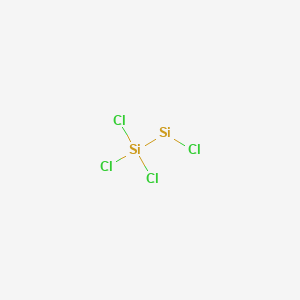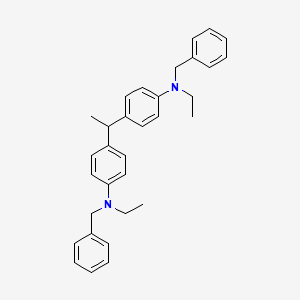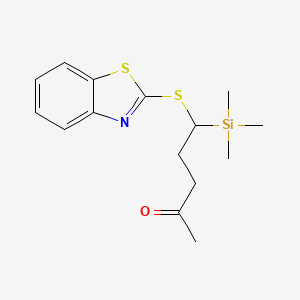
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- is a synthetic organic compound that features a unique combination of functional groups, including a pentanone backbone, a benzothiazolylthio moiety, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One possible route could involve the initial formation of the pentanone backbone, followed by the introduction of the benzothiazolylthio group through a nucleophilic substitution reaction. The final step might involve the addition of the trimethylsilyl group using a silylation reagent under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of alcohols or thiols.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- would involve its interaction with molecular targets through its functional groups. The benzothiazolylthio moiety might interact with biological receptors or enzymes, while the trimethylsilyl group could influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone, 5-(benzothiazolylthio)-: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
2-Pentanone, 5-(trimethylsilyl)-: Lacks the benzothiazolylthio group, resulting in different chemical properties.
Benzothiazole derivatives: Compounds with similar benzothiazolyl groups but different backbones.
Propiedades
Número CAS |
106296-65-5 |
|---|---|
Fórmula molecular |
C15H21NOS2Si |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
5-(1,3-benzothiazol-2-ylsulfanyl)-5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C15H21NOS2Si/c1-11(17)9-10-14(20(2,3)4)19-15-16-12-7-5-6-8-13(12)18-15/h5-8,14H,9-10H2,1-4H3 |
Clave InChI |
KCRFCMVLDPBOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC([Si](C)(C)C)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

